N-(3-hydroxyphenyl)pivalamide

Catalog No.
S3108498
CAS No.
75151-82-5
M.F
C11H15NO2
M. Wt
193.246
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-hydroxyphenyl)pivalamide

CAS Number

75151-82-5

Product Name

N-(3-hydroxyphenyl)pivalamide

IUPAC Name

N-(3-hydroxyphenyl)-2,2-dimethylpropanamide

Molecular Formula

C11H15NO2

Molecular Weight

193.246

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14)

InChI Key

ICMIOUKQLCKMHC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)O

Solubility

not available
  • Chemical Properties and Availability: Several chemical suppliers offer N-(3-hydroxyphenyl)pivalamide, but descriptions typically focus on CAS number, molecular weight, and storage recommendations [, , ].
  • Potential Research Areas: The structure of N-(3-hydroxyphenyl)pivalamide shares some similarities with known pharmaceutical compounds. The presence of a hydroxyl group (OH) and an amide bond suggests potential areas of investigation, such as:
    • Modulation of biological processes: The hydroxyl group might allow for interaction with biological targets, but research to validate this hypothesis is not available.
    • Drug design and development: The amide bond is a common functional group in many drugs. N-(3-hydroxyphenyl)pivalamide could serve as a starting point for designing new drugs, but no documented studies have explored this possibility.

N-(3-hydroxyphenyl)pivalamide is an organic compound with the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of 193.24 g/mol. It features a pivalamide structure, which includes a pivalic acid moiety attached to an amine group substituted with a 3-hydroxyphenyl group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics and biological activities.

Typical of amides. Notably, it can participate in:

  • Hydrolysis: N-(3-hydroxyphenyl)pivalamide can be hydrolyzed back to pivalic acid and 3-hydroxyaniline under acidic or basic conditions.
  • Substitution Reactions: The hydroxyl group on the aromatic ring can be substituted, allowing for further functionalization of the compound.
  • Acylation Reactions: It can also serve as a nucleophile in acylation reactions, reacting with acyl chlorides or anhydrides to form more complex amides.

The synthesis of N-(3-hydroxyphenyl)pivalamide typically involves the following methods:

  • Direct Amide Formation: The reaction of pivalic acid with 3-hydroxyaniline in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) can yield N-(3-hydroxyphenyl)pivalamide.
  • Reflux Method: A common synthesis route involves refluxing 3-hydroxyaniline with pivaloyl chloride in an organic solvent, such as dichloromethane, followed by purification through crystallization or chromatography .
  • Alternative Routes: Other methods include using potassium carbonate as a base in acetone under reflux conditions to facilitate the formation of the amide bond .

N-(3-hydroxyphenyl)pivalamide has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development, particularly in creating new anti-inflammatory or antimicrobial agents.
  • Material Science: Its unique structure may allow it to be used in polymer chemistry or as a building block for more complex materials.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of other organic compounds.

Interaction studies involving N-(3-hydroxyphenyl)pivalamide focus on its reactivity and biological interactions. Preliminary data suggest that it may interact with various biological targets due to its hydroxyl group, which can form hydrogen bonds, enhancing its solubility and bioavailability. Further studies are needed to elucidate specific interactions at the molecular level.

Several compounds share structural similarities with N-(3-hydroxyphenyl)pivalamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
N-(3-methoxyphenyl)pivalamide0.81Contains a methoxy group instead of hydroxyl
N-(2-amino-4-methoxyphenyl)acetamide0.81Features an amino group and methoxy substitution
N,N'-(Oxybis(4,1-phenylene))diacetamide0.81Contains a biphenyl structure
7-Methoxy-3,4-dihydroquinolin-2(1H)-one0.79A heterocyclic compound with methoxy substitution
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride0.78Contains both amino and methoxy groups

N-(3-hydroxyphenyl)pivalamide is unique due to its specific hydroxyl substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to these similar compounds. The presence of the pivaloyl moiety also distinguishes it from others that lack this structural feature.

XLogP3

2.1

Dates

Modify: 2023-08-18

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